Cyclopentene oxide

Catalog No.
S793423
CAS No.
285-67-6
M.F
C5H8O
M. Wt
84.12 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopentene oxide

CAS Number

285-67-6

Product Name

Cyclopentene oxide

IUPAC Name

6-oxabicyclo[3.1.0]hexane

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

InChI

InChI=1S/C5H8O/c1-2-4-5(3-1)6-4/h4-5H,1-3H2

InChI Key

GJEZBVHHZQAEDB-UHFFFAOYSA-N

SMILES

C1CC2C(C1)O2

Canonical SMILES

C1CC2C(C1)O2

Cyclopentene oxide reacts with aromatic amines (amines containing an aromatic ring) in the presence of a bismuth trichloride (BiCl₃) catalyst to form beta-amino alcohols. This reaction exploits the reactive epoxide ring (three-membered oxygen-containing cycle) of cyclopentene oxide, which readily undergoes ring-opening by the nucleophilic amine group [1]. The bismuth trichloride catalyst helps activate the reaction and improve its efficiency.

  • [1] Cyclopentene oxide, 97%, Thermo Scientific Chemicals [Thermo Fisher Scientific website].()

Cyclopentene oxide is a colorless, volatile liquid at room temperature []. It has a characteristic and somewhat irritating odor []. While its natural origins are not well documented, it can be synthesized in a laboratory setting from various precursors [].


Molecular Structure Analysis

The structure of cyclopentene oxide features a five-membered ring with a single oxygen atom incorporated within the ring, forming an epoxide group. This epoxide group (C-O-C) is the key functional group in the molecule and is responsible for its high reactivity []. The cyclic structure creates some ring strain, making the molecule more susceptible to reactions that relieve this strain [].


Chemical Reactions Analysis

Cyclopentene oxide is a versatile intermediate in organic synthesis due to its reactive epoxide ring. Here are some notable reactions:

  • Ring-opening reactions: The epoxide ring can be readily cleaved by various nucleophiles, such as amines, alcohols, and Grignard reagents. This allows for the introduction of new functional groups at the ring carbons []. For instance, reaction with an amine (RNH₂) yields a β-amino alcohol:

C₅H₈O + RNH₂ → RNHCH₂CH₂CH₂CH₂CHOH (Eq. 1) []

  • Polymerization: Under specific conditions, cyclopentene oxide can undergo cationic polymerization to form polyethers with interesting properties [].

Synthesis

Several methods exist for synthesizing cyclopentene oxide, commonly involving the oxidation of cyclopentene. One method utilizes hydrogen peroxide with a transition metal catalyst [].


Physical And Chemical Properties Analysis

  • Melting point: -84 °C []
  • Boiling point: 130-132 °C []
  • Solubility: Soluble in most organic solvents, slightly soluble in water []
  • Stability: Relatively unstable, prone to decomposition in the presence of acids or bases [].

Cyclopentene oxide is a flammable liquid with moderate acute toxicity []. It can irritate the skin, eyes, and respiratory system upon contact or inhalation []. When handling cyclopentene oxide, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (10.64%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

285-67-6

Wikipedia

Cyclopentene oxide

Methods of Manufacturing

PROBABLY BY REACTION OF CYCLOPENTENE WITH A PEROXY ACID, EG, PERACETIC ACID

General Manufacturing Information

6-Oxabicyclo[3.1.0]hexane: ACTIVE

Dates

Modify: 2023-08-15

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